molecular formula C12H11NO2S B12855487 1-(2,4-Dimethylphenyl)-3-thioxopyrrolidine-2,5-dione

1-(2,4-Dimethylphenyl)-3-thioxopyrrolidine-2,5-dione

Cat. No.: B12855487
M. Wt: 233.29 g/mol
InChI Key: PDWFELZZNHZFIQ-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylphenyl)-3-thioxopyrrolidine-2,5-dione is an organic compound characterized by a pyrrolidine ring substituted with a 2,4-dimethylphenyl group and a thioxo group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dimethylphenyl)-3-thioxopyrrolidine-2,5-dione typically involves the reaction of 2,4-dimethylphenylamine with maleic anhydride to form an intermediate, which is then treated with sulfur to introduce the thioxo group. The reaction conditions often include:

    Solvent: Common solvents include toluene or dichloromethane.

    Temperature: Reactions are typically carried out at elevated temperatures, around 80-100°C.

    Catalysts: Acid catalysts like p-toluenesulfonic acid may be used to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dimethylphenyl)-3-thioxopyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or a sulfide.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, introducing different substituents.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.

    Substitution Reagents: Halogens or nitrating agents for electrophilic aromatic substitution.

Major Products:

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Thiols and sulfides.

    Substitution Products: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

1-(2,4-Dimethylphenyl)-3-thioxopyrrolidine-2,5-dione has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2,4-Dimethylphenyl)-3-thioxopyrrolidine-2,5-dione exerts its effects involves interactions with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their function. The phenyl ring may also engage in π-π interactions with aromatic residues in biological molecules, affecting their activity.

Comparison with Similar Compounds

  • 1-(2,4-Dimethylphenyl)-2-thioxopyrrolidine-3,5-dione
  • 1-(2,4-Dimethylphenyl)-3-oxopyrrolidine-2,5-dione

Comparison: 1-(2,4-Dimethylphenyl)-3-thioxopyrrolidine-2,5-dione is unique due to the presence of the thioxo group, which imparts distinct chemical reactivity compared to its oxo analogs. This uniqueness makes it a valuable compound for specific applications where sulfur chemistry is advantageous.

Properties

Molecular Formula

C12H11NO2S

Molecular Weight

233.29 g/mol

IUPAC Name

1-(2,4-dimethylphenyl)-3-sulfanylidenepyrrolidine-2,5-dione

InChI

InChI=1S/C12H11NO2S/c1-7-3-4-9(8(2)5-7)13-11(14)6-10(16)12(13)15/h3-5H,6H2,1-2H3

InChI Key

PDWFELZZNHZFIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)CC(=S)C2=O)C

Origin of Product

United States

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